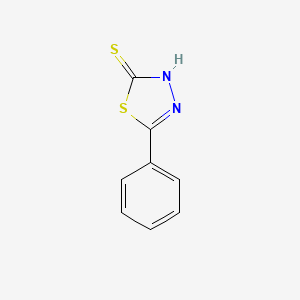

5-Phenyl-1,3,4-Thiadiazol-2-thiol

Übersicht

Beschreibung

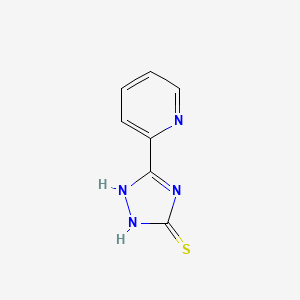

5-Phenyl-1,3,4-Thiadiazol-2(3H)-thion ist eine heterocyclische Verbindung, die zur Thiadiazol-Familie gehört. Thiadiazole sind fünfgliedrige Ringe, die zwei Stickstoffatome und ein Schwefelatom enthalten.

Wissenschaftliche Forschungsanwendungen

5-Phenyl-1,3,4-Thiadiazol-2(3H)-thion hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Biologie: Zeigt antimikrobielle, antifungale und antivirale Aktivitäten.

Medizin: Wird für seine wundheilenden und diuretischen Eigenschaften untersucht.

Wirkmechanismus

Der Wirkmechanismus von 5-Phenyl-1,3,4-Thiadiazol-2(3H)-thion beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Antimikrobielle Aktivität: Die Verbindung stört die Synthese der bakteriellen Zellwand und hemmt wichtige Enzyme.

Antitumoraktivität: Sie zielt auf bestimmte Proteine ab, die an der Zellsignalübertragung beteiligt sind, was zu Apoptose (programmiertem Zelltod) in Krebszellen führt.

Wundheilung: Fördert die Zellproliferation und Kollagensynthese, was die Gewebsreparatur unterstützt.

Wirkmechanismus

Target of Action

It is known that 1,3,4-thiadiazole derivatives, to which 5-phenyl-1,3,4-thiadiazole-2-thiol belongs, have a broad spectrum of pharmacological activities . They are integral components of various drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They also have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can affect a variety of biological activities . For example, they can induce leaf tissue development to enhance photosynthetic activity and induce stomatal closure to defend against virus invasion .

Pharmacokinetics

The sulfur atom in the thiadiazole system is characterized by enhanced liposolubility, which allows these compounds to cross cellular membranes .

Result of Action

It is known that 1,3,4-thiadiazole derivatives can have cytotoxic effects on various human cancer cell lines .

Action Environment

It is known that the adsorption of inhibitors, such as 1,3,4-thiadiazole derivatives, is influenced by several factors such as solution temperature, exposure time, electronic structure of the inhibitor molecules, the nature of the electrolyte, and the size of the charge on the metal .

Biochemische Analyse

Biochemical Properties

5-Phenyl-1,3,4-thiadiazole-2-thiol plays a crucial role in several biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has demonstrated inhibitory effects on certain enzymes, such as carbonic anhydrase and urease, by binding to their active sites and preventing substrate access . Additionally, 5-Phenyl-1,3,4-thiadiazole-2-thiol can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, thereby modulating their structure and activity .

Cellular Effects

The effects of 5-Phenyl-1,3,4-thiadiazole-2-thiol on cellular processes are profound. This compound has been found to exhibit cytotoxic properties against various cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, 5-Phenyl-1,3,4-thiadiazole-2-thiol can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .

Molecular Mechanism

At the molecular level, 5-Phenyl-1,3,4-thiadiazole-2-thiol exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways . This compound also interacts with DNA and RNA, affecting gene expression and protein synthesis. Furthermore, 5-Phenyl-1,3,4-thiadiazole-2-thiol can modulate the activity of transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Phenyl-1,3,4-thiadiazole-2-thiol have been observed to change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 5-Phenyl-1,3,4-thiadiazole-2-thiol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of 5-Phenyl-1,3,4-thiadiazole-2-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, 5-Phenyl-1,3,4-thiadiazole-2-thiol can cause toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

5-Phenyl-1,3,4-thiadiazole-2-thiol is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, to form various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. Additionally, 5-Phenyl-1,3,4-thiadiazole-2-thiol can affect the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, thereby impacting cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of 5-Phenyl-1,3,4-thiadiazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, such as albumin, which facilitates its transport in the bloodstream and enhances its bioavailability .

Subcellular Localization

The subcellular localization of 5-Phenyl-1,3,4-thiadiazole-2-thiol is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct 5-Phenyl-1,3,4-thiadiazole-2-thiol to these compartments, where it can exert its effects on cellular processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Phenyl-1,3,4-Thiadiazol-2(3H)-thion beinhaltet typischerweise die Cyclisierung von Thiosemicarbaziden mit aromatischen Carbonsäuren. Eine gängige Methode beinhaltet die Reaktion von Thiosemicarbazid mit Benzoesäure in Gegenwart von Polyphosphorsäure, was zur Bildung des Thiadiazolrings führt . Eine andere Methode beinhaltet die Verwendung von Schwefelsäure als Katalysator in siedendem Methanol .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Phenyl-1,3,4-Thiadiazol-2(3H)-thion verwendet oft ähnliche Synthesewege, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Die Wahl der Lösungsmittel und Katalysatoren ist entscheidend, um die Skalierbarkeit und Wirtschaftlichkeit des Produktionsprozesses zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Phenyl-1,3,4-Thiadiazol-2(3H)-thion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können den Thiadiazolring in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Thiadiazolring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Säurechloride werden unter sauren oder basischen Bedingungen eingesetzt.

Wichtigste gebildete Produkte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Dihydroderivate.

Substitution: Verschiedene substituierte Thiadiazol-Derivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Phenyl-1,3,4-Oxadiazol-2-thion: Ähnliche Struktur, enthält jedoch ein Sauerstoffatom anstelle von Schwefel.

5-Phenyl-1,3,4-Thiadiazol-2-amin: Enthält eine Aminogruppe anstelle einer Thiongruppe.

Einzigartigkeit

5-Phenyl-1,3,4-Thiadiazol-2(3H)-thion ist aufgrund seiner Thiongruppe einzigartig, die im Vergleich zu seinen Analogen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Das Vorhandensein der Thiongruppe verbessert ihre Fähigkeit, stabile Komplexe mit Metallionen zu bilden, und erhöht ihre Wirksamkeit in verschiedenen biologischen Tests .

Eigenschaften

IUPAC Name |

5-phenyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLMHGOWADYAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204444 | |

| Record name | 1,3,4-Thiadiazole-2-thiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5585-19-3 | |

| Record name | 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5585-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2-thiol, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole-2-thiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3,4-thiadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

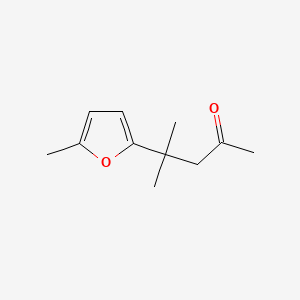

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

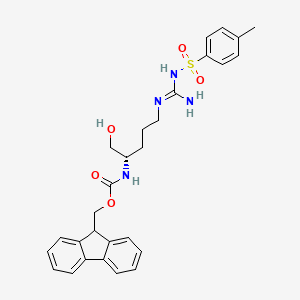

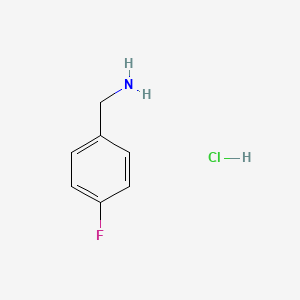

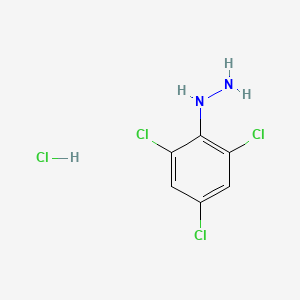

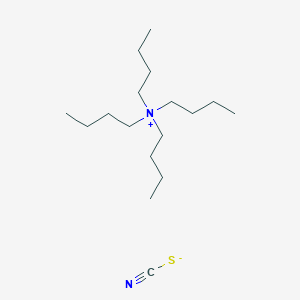

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)